molecular formula C11H13NO4 B14561784 4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane CAS No. 61684-05-7

4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane

Cat. No.: B14561784
CAS No.: 61684-05-7
M. Wt: 223.22 g/mol
InChI Key: NVHZQMQKESVYMO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with dimethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with 2,3-butanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene, with the acid catalyst being p-toluenesulfonic acid or sulfuric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dioxolane derivatives.

Scientific Research Applications

4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the dioxolane ring can modulate the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-2-(4-aminophenyl)-1,3-dioxolane: Similar structure but with an amino group instead of a nitro group.

    4,5-Dimethyl-2-(4-chlorophenyl)-1,3-dioxolane: Similar structure but with a chloro group instead of a nitro group.

    4,5-Dimethyl-2-(4-methylphenyl)-1,3-dioxolane: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxolane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in reactions requiring specific electronic effects or steric hindrance. The nitro group also provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

CAS No.

61684-05-7

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4,5-dimethyl-2-(4-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C11H13NO4/c1-7-8(2)16-11(15-7)9-3-5-10(6-4-9)12(13)14/h3-8,11H,1-2H3

InChI Key

NVHZQMQKESVYMO-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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